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For researchers, scientists, and drug development professionals investigating the role of

Bromodomain-containing protein 7 (BRD7) in health and disease, the selection of a high-quality

chemical probe is paramount. This guide provides an objective, data-driven comparison of

currently available chemical probes with activity against BRD7, enabling an informed choice for

your specific research needs.

Until recently, the exploration of BRD7's function has been hampered by a lack of selective

chemical tools.[1][2][3] BRD7, a subunit of the PBAF chromatin remodeling complex, is

implicated in various cancers and other diseases.[1][4][5][6] The development of potent and

selective inhibitors is crucial for dissecting its biological roles and validating it as a therapeutic

target.[7][8][9] This guide focuses on a head-to-head comparison of recently developed BRD7-

selective probes and other relevant compounds with significant BRD7 activity.

Performance Comparison of BRD7 Chemical Probes
The ideal chemical probe should exhibit high potency for the target protein, a well-defined

selectivity profile against other related proteins, and demonstrated activity in a cellular context.

The following table summarizes the key quantitative data for prominent BRD7 chemical probes

and related inhibitors. The newly developed probes, 1-78 and 2-77, represent a significant

advancement, being the first reported small molecules with notable selectivity for BRD7 over its

closest homolog, BRD9.[1][2][10] In contrast, previously known ligands were either BRD9-

selective or potent dual BRD7/9 inhibitors.[7][11]
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1-78
BRD7-

selective

1.2 µM

(Kd)

No

binding

detected

>20-fold Yes MST, FP [2]

2-77
BRD7-

selective

2.2 µM

(Kd)

No

binding

detected

>10-fold Yes

MST, FP,

NanoBR

ET

[1][2]

LP99
Dual

BRD7/9

0.91 µM

(Kd)

99 nM

(Kd)
~0.1-fold Yes ITC, DSF [11]

BI-7273
Dual

BRD7/9

117 nM

(IC50)

19 nM

(IC50)

~0.16-

fold
Yes

AlphaScr

een
[11][12]

BI-9564
BRD9 >

BRD7

239 nM

(Kd)

5.9 nM

(Kd)

~0.02-

fold
Yes

BROMOs

can
[11]

I-BRD9
BRD9-

selective

>200-fold

less

potent

than for

BRD9

8.7 (pKd)

Highly

BRD9-

selective

Yes
BROMOs

can
[7]

Signaling Pathway and Experimental Workflow
To effectively utilize these chemical probes, it is essential to understand the biological context

in which BRD7 functions and the experimental workflows used to characterize these small

molecules.
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BRD7 in the PBAF Complex and Inhibition by Chemical Probes
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General Workflow for BRD7 Chemical Probe Validation

Examples of Key Assays
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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